gamma-Chaconine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

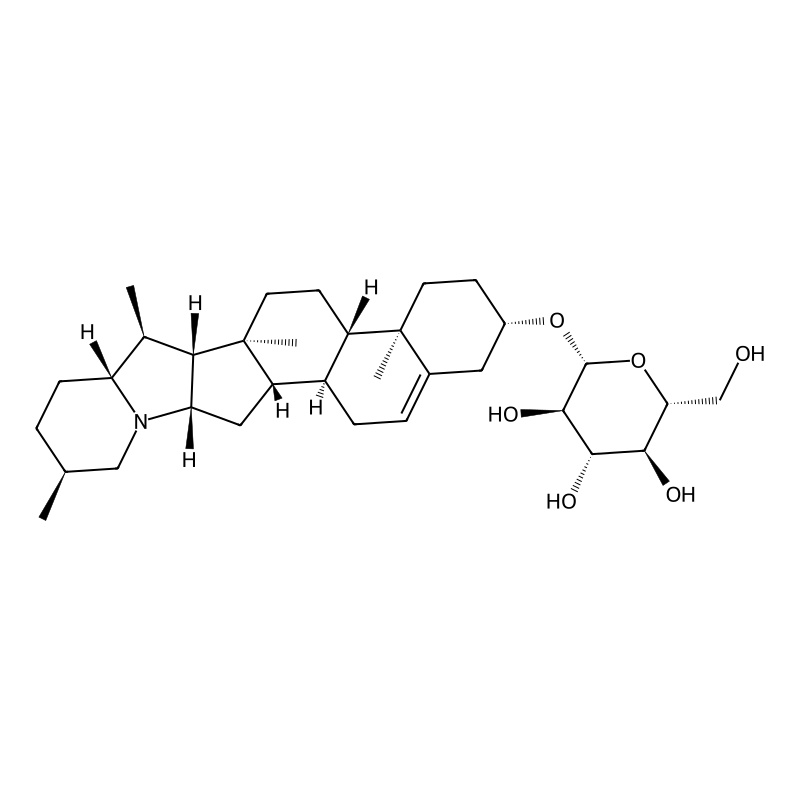

Gamma-Chaconine is a steroidal alkaloid found naturally in plants belonging to the nightshade family (Solanaceae) []. This includes common food crops like potato, tomato, and eggplant, alongside some toxic plants like belladonna and jimsonweed [3]. Due to its prevalence in these plants and its potential toxicity, gamma-chaconine has become a subject of scientific research in various fields.

Biochemistry and Biosynthesis

One area of research focuses on understanding the biochemical properties and biosynthesis of gamma-chaconine. Studies have investigated the enzymes involved in its production. Research has shown that two separate glycosyltransferases, UDP-glucose:solanidine glucosyltransferase and UDP-galactose:solanidine galactosyltransferase, are responsible for catalyzing the synthesis of gamma-chaconine and its closely related compound, gamma-solanine, in potato sprouts [].

Potential Health Effects

Analytical Methods Development

Due to the potential health concerns associated with gamma-chaconine consumption, researchers are developing methods for its detection and quantification. This is particularly important in the context of food safety, as gamma-chaconine levels can increase in potatoes that have been exposed to light or stored improperly [].

Gamma-Chaconine is a steroidal glycoalkaloid primarily found in the tubers of the Solanaceae family, particularly potatoes. It is a derivative of α-chaconine, characterized by its unique glycosylation pattern, which includes one D-glucose and two L-rhamnose units attached to the solanidine backbone. The compound is produced in response to environmental stress, serving as a natural insecticide and fungicide, thus providing plants with protective properties against herbivores and pathogens. Gamma-Chaconine contributes to the bitter taste of green potatoes and is classified within the broader category of glycoalkaloids, which are known for their toxic effects at high concentrations .

The mechanism of action of gamma-chaconine depends on the biological system it interacts with. Here are two potential areas of interest:

- Anticholinesterase Activity: Some studies suggest gamma-chaconine might inhibit acetylcholinesterase, an enzyme crucial for nerve function []. This activity could be relevant in Alzheimer's disease research, but more investigation is needed.

- Pest Control: Gamma-chaconine, along with other potato glycoalkaloids, might exhibit insecticidal properties. Understanding the mechanism behind this effect could lead to more sustainable pest control solutions.

Note

More research is needed to fully understand the mechanism of action of gamma-chaconine in various contexts.

Gamma-chaconine belongs to a class of compounds called glycoalkaloids, which can be toxic if consumed in high amounts.

- Toxicity: Consumption of potatoes with high levels of gamma-chaconine can cause gastrointestinal distress, including nausea, vomiting, and diarrhea.

- Safe Levels: The safe level of gamma-chaconine consumption depends on various factors like age, health status, and the total amount of potato ingested.

- Other Hazards: Information on flammability, reactivity, and other safety hazards specific to gamma-chaconine is limited in the scientific literature reviewed.

- Hydrolysis: This reaction can yield solanidine, glucose, and rhamnose. Acidic hydrolysis specifically leads to the breakdown of gamma-chaconine into these simpler components .

- Oxidation: Gamma-chaconine can also be oxidized, although the specific products of such reactions can vary depending on conditions.

- Reduction: Reduction reactions may alter the functional groups within the molecule, potentially affecting its biological activity and toxicity.

These reactions highlight the compound's reactivity and potential for transformation into other biologically active forms.

Gamma-Chaconine exhibits notable biological activities, particularly in terms of toxicity. It has been shown to disrupt cellular membranes, leading to cytotoxic effects on various cell types. For instance, it has demonstrated significant cytotoxicity against cancer cell lines, including human liver and colon cancer cells. The mechanism of action involves apoptosis induction through pathways such as the extracellular signal-regulated kinase (ERK) signaling pathway . Additionally, gamma-chaconine's interaction with cholesterol-containing membranes enhances its membrane-disrupting capabilities, further contributing to its toxic profile .

The synthesis of gamma-chaconine can occur through both natural biosynthesis in plants and synthetic methods in laboratory settings:

- Natural Synthesis: In plants, gamma-chaconine is synthesized via enzymatic pathways that involve glycosylation processes. Specific enzymes catalyze the attachment of sugar moieties to the solanidine backbone during plant development under stress conditions .

- Chemical Synthesis: Laboratory synthesis may involve

Gamma-Chaconine has several applications due to its biological properties:

- Agricultural Use: Its insecticidal and fungicidal properties make it valuable in agriculture for pest management.

- Pharmaceutical Research: Due to its cytotoxic effects on cancer cells, gamma-chaconine is being studied for potential therapeutic applications in oncology.

- Food Safety: Understanding its toxicity levels helps in assessing food safety regarding potato consumption, particularly concerning green potatoes that contain higher concentrations of glycoalkaloids .

Gamma-Chaconine is closely related to other glycoalkaloids within the Solanaceae family. Here are some similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Alpha-Chaconine | Contains more sugar units (two rhamnose) | Higher toxicity than gamma-chaconine |

| Alpha-Solanine | Different sugar moieties (D-galactose instead of rhamnose) | Similar cytotoxicity but varies in specific cell lines |

| Gamma-Solanine | Similar structure but with different sugar attachments | Exhibits synergistic effects with alpha-solanine |

Uniqueness of Gamma-Chaconine

Gamma-Chaconine's uniqueness lies in its specific glycosylation pattern and its intermediate role between α-chaconine and other related glycoalkaloids. It exhibits distinct biological activities that contribute to its potential applications in agriculture and medicine while maintaining a unique toxicity profile compared to its analogs.

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography represents the most widely employed analytical technique for gamma-chaconine detection and quantification. The development of robust HPLC protocols requires careful optimization of chromatographic parameters to achieve optimal separation efficiency and analytical performance [1] [2].

Mobile Phase Optimization

The selection of mobile phase composition critically influences the chromatographic behavior of gamma-chaconine. Optimal separation is achieved using a binary gradient system consisting of aqueous phosphate buffer and organic modifier. The most effective mobile phase composition employs 0.01 M sodium phosphate buffer (pH 7.2) as the aqueous component, combined with 60% acetonitrile and 10% methanol as the organic modifier [3]. Alternative systems utilize 0.1% formic acid in water as mobile phase A and 100% acetonitrile containing 0.1% formic acid as mobile phase B, providing enhanced ionization efficiency for mass spectrometric detection [2].

Column Selection and Optimization

Reversed-phase chromatography on C18 stationary phases provides superior retention and selectivity for gamma-chaconine analysis. Standard analytical columns (250 × 4.6 mm, 5 μm particle size) are commonly employed for conventional HPLC applications, while high-resolution separations utilize columns with smaller particle sizes (150 × 2.1 mm, 1.7 μm) [1] [2]. Column temperature optimization at 20-50°C enhances peak symmetry and reduces analysis time, with 40°C identified as optimal for most applications [3].

Detection and Quantification Parameters

Ultraviolet detection at 208 nm provides adequate sensitivity for gamma-chaconine quantification, though this wavelength lacks specificity due to interference from other compounds [2]. Photodiode array detection offers improved selectivity by monitoring multiple wavelengths simultaneously. The linear dynamic range extends from 2-250 μg/mL with correlation coefficients exceeding 0.995 [3]. Method validation demonstrates accuracy ranging from 90-110% with precision values below 15% coefficient of variation [3].

Gradient Optimization Protocols

Isocratic elution systems provide consistent retention times but may compromise resolution of closely eluting compounds. Gradient elution protocols optimize separation efficiency by initiating chromatography at low organic modifier concentrations (28% mobile phase B) and increasing to 45% over 20 minutes, followed by column cleaning at 90% organic modifier [2]. The total analysis time ranges from 20-40 minutes depending on gradient profile complexity [1].

Thin-Layer Chromatography (TLC) Optimization

Thin-Layer Chromatography serves as a cost-effective screening method for gamma-chaconine detection, particularly useful for preliminary sample evaluation and method development support [4].

Stationary Phase Selection

Silica gel plates provide optimal separation of gamma-chaconine from structurally related glycoalkaloids. Alternative stationary phases include alumina, which offers different selectivity patterns and may improve separation of specific analyte pairs [4]. The choice of stationary phase depends on the complexity of the sample matrix and the presence of interfering compounds.

Mobile Phase Development

Optimal mobile phase systems for gamma-chaconine separation utilize ethyl acetate:pyridine:water (10:4:1) on alumina plates, providing Rf values of approximately 0.71 [4]. Alternative solvent systems include chloroform:methanol:aqueous ammonia (5:95:2) for silica gel chromatography [4]. The selection of mobile phase composition requires empirical optimization based on analyte polarity and matrix characteristics.

Detection and Visualization Methods

Visual detection employs various spray reagents to enhance compound visualization. Iodine vapor provides reversible detection suitable for qualitative analysis, while anisaldehyde reagent offers enhanced sensitivity for quantitative applications [4]. Phosphomolybdic acid and ceric sulfate-sulfuric acid reagents provide alternative detection options with varying selectivity profiles [4].

Method Limitations and Applications

TLC methods are primarily qualitative or semi-quantitative, with limited precision compared to instrumental techniques. The method serves effectively for sample screening, method development support, and educational applications. Analysis time ranges from 30-60 minutes including sample preparation and detection steps [4].

Advanced Mass Spectrometric Approaches

LC-ESI/MS/MS Multiple Reaction Monitoring

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry represents the current state-of-the-art for gamma-chaconine quantification, providing exceptional sensitivity and specificity through multiple reaction monitoring protocols [2] [5].

Ionization Optimization

Electrospray ionization in positive mode provides optimal sensitivity for gamma-chaconine analysis. The molecular ion [M+H]+ at m/z 560.4 serves as the precursor ion for fragmentation studies [2]. Optimal ionization conditions include capillary voltage of 3.0 kV, source temperature of 100°C, and desolvation temperature of 450°C [5]. Nitrogen serves as both desolvation and cone gas with flow rates of 600 L/h and 50 L/h, respectively [5].

Fragmentation Patterns and Product Ion Selection

Gamma-chaconine fragmentation follows predictable pathways involving sequential loss of carbohydrate moieties. The primary fragmentation pathway involves loss of the glucose unit, yielding a product ion at m/z 398.2 corresponding to solanidine [2]. Secondary fragmentation produces ions at m/z 416.2 and other characteristic fragments that confirm structural identity [2]. Multiple reaction monitoring employs the transition 560.4 → 398.2 as the quantifier ion, with additional transitions serving as qualifier ions for compound confirmation [5].

Analytical Performance Characteristics

The LC-ESI/MS/MS method demonstrates exceptional sensitivity with limits of detection ranging from 0.01 μg/mL to 1 μg/L depending on sample matrix and instrumentation [2] [5]. Linear dynamic ranges extend from 0.03-3 μg/mL with correlation coefficients exceeding 0.994 [2]. Method accuracy ranges from 93-108% with precision values below 10% coefficient of variation [2]. Recovery rates consistently exceed 93% across all concentration levels tested [2].

Matrix Effects and Method Validation

Matrix effects are minimized through careful sample preparation and the use of appropriate internal standards. Tomatine serves as an effective internal standard due to structural similarity and compatible chromatographic behavior [2]. Stability studies demonstrate analyte stability for 24 hours at room temperature and 4 weeks at -20°C [6]. The method provides robust performance across diverse sample matrices including biological fluids and plant extracts [2].

High-Resolution Orbitrap-Based Quantitation

High-resolution mass spectrometry utilizing Orbitrap technology provides superior mass accuracy and resolution for gamma-chaconine analysis, enabling confident identification and quantification in complex matrices [7] [8].

Instrumental Configuration and Operation

Orbitrap mass spectrometers operate at resolutions exceeding 100,000 FWHM, providing mass accuracy better than 2 ppm for gamma-chaconine analysis [7]. The hybrid linear ion trap-Orbitrap configuration enables both high-resolution full-scan acquisition and targeted MS/MS experiments [7]. Collision-induced dissociation experiments utilize normalized collision energies of 35-50% to optimize fragmentation efficiency [8].

Data Acquisition Strategies

Data-independent acquisition modes provide comprehensive coverage of all ionizable species within defined mass ranges. Full-scan acquisition from m/z 50-1700 ensures detection of gamma-chaconine and potential metabolites or degradation products [8]. Targeted MS/MS experiments focus on specific precursor ions to generate detailed fragmentation spectra for structural confirmation [7].

Structural Characterization and Identification

High-resolution MS/MS experiments provide detailed fragmentation patterns that enable confident structural assignment. The accurate mass measurement of product ions confirms proposed fragmentation pathways and distinguishes gamma-chaconine from structural isomers [7]. Common product ions include m/z 398.2014 (solanidine), m/z 416.2120 (solanidine + H2O), and various sugar fragment ions [8].

Quantitative Performance and Validation

High-resolution Orbitrap-based methods demonstrate exceptional quantitative performance with limits of detection in the femtomole range [8]. The superior mass accuracy and resolution reduce matrix interferences and improve signal-to-noise ratios compared to conventional mass spectrometry approaches [7]. Method validation parameters meet or exceed requirements for regulated analytical applications [8].

Immunochemical Detection Systems

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay technology provides rapid, high-throughput screening capability for gamma-chaconine detection through specific antibody-antigen interactions [9] [10].

Antibody Development and Characterization

Antibody development for gamma-chaconine detection targets the solanidine aglycone moiety, which is common to both alpha-chaconine and gamma-chaconine structures [9]. Polyclonal antibodies are generated through immunization with solanidine-protein conjugates, while monoclonal antibodies provide enhanced specificity and batch-to-batch consistency [9]. Cross-reactivity studies demonstrate specificity for solanidine-containing glycoalkaloids with minimal interference from structurally unrelated compounds [9].

Assay Format and Optimization

Competitive ELISA formats are employed due to the small molecular size of gamma-chaconine, which prevents simultaneous binding of two antibodies [9]. The assay utilizes gamma-chaconine-enzyme conjugates that compete with free analyte for antibody binding sites [9]. Optimal assay conditions include incubation temperatures of 37°C, pH 7.4 phosphate buffer, and incubation times of 1-3 hours depending on antibody affinity [10].

Detection and Quantification Performance

ELISA methods demonstrate detection limits ranging from 6.1 pg/mL to 15.6 pg/mL depending on antibody quality and assay optimization [9] [10]. Linear dynamic ranges extend from 15.6-1000 pg/mL with excellent correlation coefficients exceeding 0.99 [10]. Accuracy ranges from 85-105% with precision values below 12% coefficient of variation [10]. The total assay time is approximately 3 hours including all incubation and washing steps [10].

Method Validation and Quality Control

Method validation follows established guidelines for immunoassay development [10]. Specificity is confirmed through cross-reactivity studies with structurally related compounds. Accuracy and precision are evaluated across the linear range using quality control samples at multiple concentration levels [10]. Stability studies demonstrate analyte stability in biological matrices for up to 24 hours at room temperature [10].

Lateral Flow Immunoassay Applications

Lateral Flow Immunoassay technology provides rapid, point-of-care detection capability for gamma-chaconine screening applications [11] [12].

Assay Design and Configuration

Lateral flow assays utilize nitrocellulose membranes as the reaction matrix, with sample application at the proximal end and result interpretation at the distal end [11]. The assay incorporates a conjugate pad containing gamma-chaconine-specific antibodies coupled to colloidal gold particles [11]. Test and control lines are immobilized on the membrane surface to capture analyte-antibody complexes [11].

Detection Mechanism and Sensitivity

Competitive assay formats are employed where gamma-chaconine in the sample competes with immobilized gamma-chaconine conjugate for antibody binding [11]. Positive results are indicated by the absence of signal at the test line, while negative results show visible line formation [11]. Visual detection limits depend on antibody affinity and conjugate optimization, typically ranging from 10-100 ng/mL [11].

Operational Characteristics and Applications

Lateral flow assays provide results within 5-15 minutes of sample application, making them suitable for field testing and screening applications [11]. The assays require minimal equipment and technical expertise, enabling deployment in resource-limited settings [11]. Quality control is maintained through inclusion of control lines that confirm proper assay function regardless of analyte concentration [11].

Limitations and Performance Considerations